molecular formula C16H13N3OS2 B11361540 (2E)-3-(4-methylphenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide

(2E)-3-(4-methylphenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide

Cat. No.: B11361540
M. Wt: 327.4 g/mol
InChI Key: MECRVHGRKOWNHX-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-methylphenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiophene ring, a thiadiazole ring, and a prop-2-enamide group, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methylphenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.

    Formation of the Prop-2-enamide Group: The final step involves the formation of the prop-2-enamide group through a condensation reaction between the thiadiazole-thiophene intermediate and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methylphenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole or thiophene derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced thiadiazole or thiophene derivatives.

    Substitution: Substituted thiadiazole or thiophene derivatives with various functional groups.

Scientific Research Applications

(2E)-3-(4-methylphenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be tested for its effects on various biological targets and pathways.

    Medicine: The compound’s potential therapeutic properties can be investigated for the treatment of various diseases and conditions. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties and applications.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methylphenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with a similar heterocyclic structure.

    Fluorine compounds: Compounds containing fluorine atoms, which may exhibit similar reactivity and properties.

Uniqueness

(2E)-3-(4-methylphenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide is unique due to its combination of a thiadiazole ring, a thiophene ring, and a prop-2-enamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H13N3OS2

Molecular Weight

327.4 g/mol

IUPAC Name

(E)-3-(4-methylphenyl)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)prop-2-enamide

InChI

InChI=1S/C16H13N3OS2/c1-11-4-6-12(7-5-11)8-9-14(20)17-16-18-15(19-22-16)13-3-2-10-21-13/h2-10H,1H3,(H,17,18,19,20)/b9-8+

InChI Key

MECRVHGRKOWNHX-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=NS2)C3=CC=CS3

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=NC(=NS2)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.